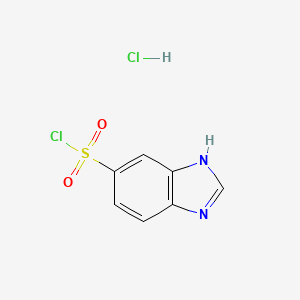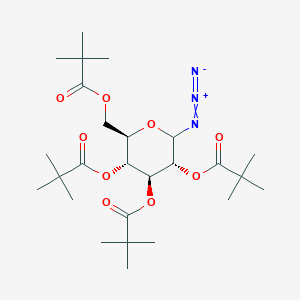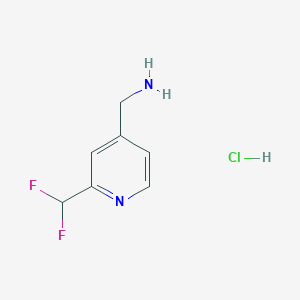![molecular formula C17H15BN2O B1403829 2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-53-8](/img/structure/B1403829.png)
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Descripción general
Descripción
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a compound that belongs to the class of diazaborinines, which are known for their unique structural properties and potential applications in various fields. This compound features a naphthalene core fused with a diazaborinine ring, and a methoxyphenyl group attached to the second carbon of the diazaborinine ring. The presence of boron in the structure imparts unique chemical reactivity and potential for various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can be achieved through several synthetic routes. One common method involves the copper-catalyzed asymmetric hydroboration of alkenes with 1,2-benzazaborines. This method provides a general platform for the efficient construction of diverse chiral 1,2-benzazaborine compounds, including this compound . The reaction conditions typically involve the use of a copper catalyst, such as copper(I) chloride, in the presence of a chiral ligand and a boron reagent, such as bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, typically at room temperature, and the product is obtained in high yield and enantioselectivity.
Análisis De Reacciones Químicas
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of a palladium catalyst and a boron reagent, such as bis(pinacolato)diboron, under mild and functional group-tolerant conditions . The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. . The unique structural properties of diazaborinines, including their ability to act as hydrogen-bond donors, make them attractive candidates for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine involves its interaction with molecular targets and pathways in biological systems. The presence of boron in the structure allows for unique interactions with proteins and other biomolecules, potentially enhancing binding affinity and selectivity. The NH groups of the diazaborinine ring can act as hydrogen-bond donors, facilitating interactions with target proteins and improving biological activity . These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine can be compared with other similar compounds, such as 1,2-benzazaborines and naphthalene derivatives. While naphthalene is a common pharmacophore in many bioactive molecules, 1,2-benzazaborines often exhibit better bioactivity due to the presence of boron and the ability to form hydrogen bonds . . Other similar compounds include various boron-containing heterocycles, which are also used in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAJPIWTDXMCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160584 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-53-8 | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-(4-methoxyphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201160584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)




![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)
![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)



![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
